10-Methyl Docetaxel (CAS 160084-81-1): Structural Characterization and Role in Taxane Development
10-Methyl Docetaxel (CAS 160084-81-1): Structural Characterization and Role in Taxane Development
[1][2]
Executive Summary
10-Methyl docetaxel (CAS 160084-81-1), chemically defined as the 10-O-methyl ether derivative of docetaxel, represents a critical molecular entity in the development and quality control of taxane-based chemotherapeutics.[1][2] Structurally, it occupies the chemical space between Docetaxel (C10-hydroxyl) and Cabazitaxel (C7, C10-dimethoxy).[1][2]
In drug development, this compound serves two primary functions:
-
Critical Process Impurity: It is a key impurity monitored during the synthesis of Cabazitaxel (Jevtana®) and potentially Docetaxel (Taxotere®), arising from incomplete methylation or side-reactions.[1]
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SAR Probe: It elucidates the Structure-Activity Relationship (SAR) of the taxane C10 position, specifically regarding P-glycoprotein (P-gp) affinity and multidrug resistance (MDR) reversal.[1][2]
This guide provides a comprehensive technical analysis of 10-Methyl docetaxel, covering its chemical constitution, synthesis pathways, physicochemical properties, and analytical protocols.[1][2]
Chemical Constitution & Properties[1][3][4][5][6]
Identity
-
Chirality: The taxane core contains multiple chiral centers (C1, C2, C4, C5, C7, C8, C10, C13, C2', C3').[2] The stereochemistry at C10 is retained as beta (β) during standard semi-synthesis.[1]
Structural Diagram (Taxane Numbering)
The following diagram illustrates the taxane core, highlighting the critical C10 modification that distinguishes 10-Methyl docetaxel from its parent compounds.
Figure 1: Structural relationship between Docetaxel, 10-Methyl Docetaxel, and Cabazitaxel focusing on the C10 position.[1][2]
Physicochemical Data Table[2][3][5]
| Property | Docetaxel | 10-Methyl Docetaxel | Cabazitaxel |
| C10 Substituent | Hydroxyl (-OH) | Methoxy (-OCH3) | Methoxy (-OCH3) |
| C7 Substituent | Hydroxyl (-OH) | Hydroxyl (-OH) | Methoxy (-OCH3) |
| Lipophilicity (LogP) | ~2.4 | ~2.9 (Est.)[1][2] | ~3.8 |
| Solubility | Low (aq) | Low (aq), High (MeOH) | Low (aq) |
| P-gp Affinity | High (Substrate) | Reduced | Low (Poor Substrate) |
| Primary Role | API | Impurity / Standard | API |
Synthesis & Formation Pathways[9][10]
The presence of 10-Methyl docetaxel is typically associated with the semi-synthesis of taxanes from 10-Deacetylbaccatin III (10-DAB) .[1] It can form via two primary pathways:
Pathway A: Targeted Semi-Synthesis (SAR Studies)
To synthesize 160084-81-1 as a reference standard:
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Starting Material: 10-DAB (isolated from Taxus baccata).
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C7 Protection: Selective silylation of the more reactive C7-OH (e.g., using TES-Cl) to yield 7-TES-10-DAB.[1][2]
-
C10 Methylation: Reaction with methyl iodide (MeI) and a base (e.g., NaH or LiHMDS) to yield 7-TES-10-methoxy-10-DAB.[1][2]
-
Coupling: Attachment of the N-Boc-phenylisoserine side chain at C13.[1][2]
-
Deprotection: Removal of the C7-TES group.
Pathway B: Process Impurity (Cabazitaxel Manufacturing)
During Cabazitaxel synthesis, both C7 and C10 hydroxyls must be methylated.[1][2]
-
Under-methylation: If the methylation reaction is quenched prematurely or lacks sufficient equivalents of methylating agent, the mono-methylated species (10-Methyl docetaxel) forms as a major byproduct.[1][2]
-
Regioselectivity: The C10-OH is generally less hindered than C7-OH in certain conformations, but C7 is often more reactive.[1][2] However, depending on the specific protecting group strategy, 10-O-methylation can occur preferentially or competitively, leading to this impurity.[1][2]
Figure 2: Synthetic workflow for 10-Methyl Docetaxel from 10-DAB.
Analytical Characterization
Reliable identification of 10-Methyl docetaxel requires orthogonal analytical methods.
Nuclear Magnetic Resonance (NMR)
The introduction of the methyl group at C10 causes distinct shifts compared to Docetaxel.
-
1H NMR (CDCl3, 400 MHz):
-
C10-H: In Docetaxel (C10-OH), this proton appears as a singlet around 5.20 ppm .[1][2][5] In 10-Methyl docetaxel, the signal typically sharpens and may shift slightly upfield.[1][2]
-
C10-OCH3: A diagnostic singlet appearing at approximately 3.30 – 3.45 ppm .[1][2] This peak is absent in Docetaxel and integrates to 3 protons.[1]
-
C7-H: Comparison of the C7-H multiplet (approx. 4.2 ppm) helps distinguish it from Cabazitaxel (where C7 is also methylated).[1]
-
Mass Spectrometry (LC-MS)[1][2]
-
Ionization: ESI (Positive mode).[1]
-
Parent Ion [M+H]+: Calculated m/z = 822.38.[1]
-
Fragmentation: Loss of the side chain and sequential loss of water/acetic acid/methanol are characteristic.
HPLC Profiling (Impurity Tracking)
10-Methyl docetaxel is more lipophilic than Docetaxel due to the capping of the polar hydroxyl group.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or equivalent).[1][2]
-
Mobile Phase: Acetonitrile/Water (Gradient).[1]
-
Retention Time (RT):
Biological Profile & SAR
Tubulin Binding & Cytotoxicity
The C10 position of the taxane ring is generally considered "permissive" for modification.
-
Mechanism: Like Docetaxel, the 10-methyl derivative binds to the β-tubulin subunit, stabilizing microtubules and preventing depolymerization, leading to G2/M cell cycle arrest.[2]
-
Potency: Studies indicate that alkylation at C10 (methyl, ethyl) maintains high cytotoxicity, often comparable to Docetaxel in sensitive cell lines.[1][2]
Multidrug Resistance (MDR)
A major limitation of Docetaxel is its susceptibility to P-glycoprotein (P-gp) efflux.[1][2]
-
Hydroxyl vs. Methoxy: The C10-OH group in Docetaxel is a hydrogen bond donor, which facilitates recognition by P-gp.[1][2]
-
Methylation Effect: Masking this hydroxyl with a methyl group (as in 10-Methyl docetaxel) reduces hydrogen bonding potential, thereby decreasing P-gp affinity .[1][2]
-
Comparison: While 10-Methyl docetaxel shows improved activity in MDR+ cells compared to Docetaxel, Cabazitaxel (dimethoxy) is superior in this regard, suggesting a synergistic effect of C7 and C10 modifications.[1][2]
Experimental Protocols
Protocol A: HPLC Detection of 10-Methyl Docetaxel (Impurity Method)
Use this protocol to detect CAS 160084-81-1 in Docetaxel or Cabazitaxel API.[1][2]
-
Instrument: HPLC with UV detection (227 nm).
-
Column: C18, 250 x 4.6 mm, 5 µm packing.
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Injection: 10 µL of 1 mg/mL sample in MeOH.
-
Analysis: 10-Methyl docetaxel will elute between Docetaxel and Cabazitaxel.[1][2]
Protocol B: Handling of Reference Standard
-
Storage: -20°C, desiccated. Taxanes are sensitive to moisture and basic hydrolysis.[1]
-
Solubility: Dissolve in DMSO or Methanol for stock solutions.[1][2] Avoid aqueous buffers for long-term storage to prevent ester hydrolysis at C13.[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71722020 (10-Methyl Docetaxel).[1][2] [Link][1][2]
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USP-NF. Docetaxel Monograph: Organic Impurities Procedures. United States Pharmacopeia.[1][2] [Link][1][2]
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Ojima, I., et al. (2024).[1][2] "Effect of substituents at the C3', C10 and C2 positions of taxane derivatives on their activity against resistant cancer cells."[6] PMC. [Link]
-
Fang, W.S., & Liang, X.T. (2005).[1][2] "Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues." Mini-Reviews in Medicinal Chemistry. [Link]
-
Gaudreault, R.C., et al. (2010).[1][2] "Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs." Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. uspnf.com [uspnf.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 10-Methyl Docetaxel | CAS 160084-81-1 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
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